molecular formula C12H25IN2O3S B13689462 (R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide

(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide

Cat. No.: B13689462
M. Wt: 404.31 g/mol
InChI Key: XOGSLUFTECOWPN-UHFFFAOYSA-N
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Description

®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a methylamino group, and a dimethylsulfonium iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide typically involves multiple steps, starting with the protection of the amino group using the Boc group The Boc protection is achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as diisopropylethylamine (DIPEA)The final product is obtained through purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Industrial methods also emphasize the importance of safety and environmental considerations, ensuring that the production process adheres to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as thiols or amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can result in various sulfonium salts with different substituents .

Scientific Research Applications

®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide involves its interaction with molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The dimethylsulfonium moiety can act as a methylating agent, transferring methyl groups to nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Boc-amino)piperidine: Another Boc-protected amine with similar protective properties.

    tert-Butyl ®-piperidin-3-ylcarbamate: A compound with a similar Boc-protected structure but different functional groups.

    ®-3-(N-Boc-amino)piperidine: A related compound used in similar synthetic applications

Uniqueness

®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide is unique due to its combination of a Boc-protected amino group, a methylamino group, and a dimethylsulfonium iodide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C12H25IN2O3S

Molecular Weight

404.31 g/mol

IUPAC Name

dimethyl-[4-(methylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]sulfanium;iodide

InChI

InChI=1S/C12H24N2O3S.HI/c1-12(2,3)17-11(16)14-9(10(15)13-4)7-8-18(5)6;/h9H,7-8H2,1-6H3,(H-,13,14,15,16);1H

InChI Key

XOGSLUFTECOWPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[S+](C)C)C(=O)NC.[I-]

Origin of Product

United States

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